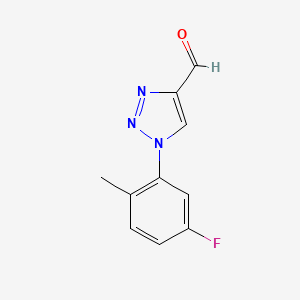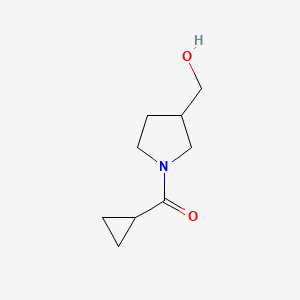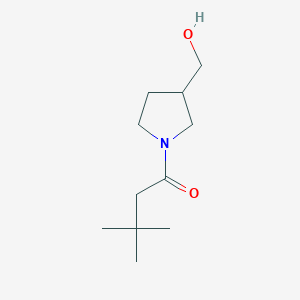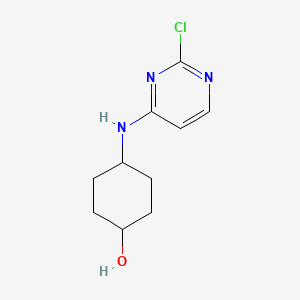
1-(5-fluoro-2-méthylphényl)-1H-1,2,3-triazole-4-carbaldéhyde
Vue d'ensemble
Description
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments anticancéreux
Le composé a été étudié pour son potentiel dans le développement de médicaments anticancéreux. Des études suggèrent que les dérivés de ce composé présentent une cytotoxicité contre les cellules de carcinome pulmonaire A-549 humaines . Cela indique qu'il pourrait être utilisé comme point de départ pour la synthèse de nouveaux agents anticancéreux, en particulier en raison de sa fenêtre de sélectivité où il affecte les cellules cancéreuses à des concentrations qui ne nuisent pas aux cellules saines.
Applications antifongiques
Les analogues de benzoxazole, qui peuvent être synthétisés à partir de ce composé, ont montré des activités antifongiques . Cela ouvre des voies pour le développement de nouveaux médicaments antifongiques qui pourraient être plus efficaces contre les souches résistantes de champignons.
Activité antituberculeuse
Les dérivés du composé sont également étudiés pour leurs propriétés antituberculeuses . Étant donné l'augmentation de la tuberculose résistante aux médicaments, il existe un besoin important de nouveaux médicaments, et ce composé pourrait servir de précurseur clé dans leur synthèse.
Agents anti-inflammatoires
La recherche indique que certains dérivés de benzoxazole de ce composé agissent comme des inhibiteurs de la mPGES-1 , qui sont importants dans le traitement de l'inflammation. Cela pourrait conduire au développement de nouveaux médicaments anti-inflammatoires avec une efficacité accrue.
Agents neuropharmacologiques
Le composé est pertinent dans la synthèse d'agents neuropharmacologiques, tels que les antagonistes des récepteurs 5-HT . Ces agents sont cruciaux dans le traitement de divers troubles neurologiques, notamment la dépression et l'anxiété.
Thérapeutiques cardiovasculaires
Une autre application potentielle est le développement d'inhibiteurs de la CETP , qui sont utilisés pour traiter les maladies cardiovasculaires en modifiant les profils lipidiques. Ce composé pourrait contribuer à la création de médicaments hypolipidémiants plus efficaces.
Activité antiplasmodiale
Enfin, les dérivés du composé ont été étudiés pour leur activité antiplasmodiale , ce qui est essentiel pour le traitement et la prévention du paludisme. Cette recherche pourrait conduire à de nouvelles thérapies pour une maladie qui continue d'avoir un impact mondial important.
Propriétés
IUPAC Name |
1-(5-fluoro-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLHIHGWOXAHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467078.png)

![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
![[1-(2-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467084.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1467087.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467089.png)
![[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467092.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)


![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)
![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)
